1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
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Overview
Description
1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by its intricate molecular structure, which includes a dinaphtho dioxaphosphepin core and a piperidine moiety.
Preparation Methods
The synthesis of 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by disphosphonite formation with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Chemical Reactions Analysis
1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and enzyme mechanisms.
Industry: Used in the synthesis of complex organic molecules and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine involves its role as a ligand in catalytic processes. It interacts with metal centers, facilitating the transfer of electrons and promoting specific chemical transformations. The molecular targets and pathways involved include various enzymes and catalytic sites, where the compound enhances reaction rates and selectivity .
Comparison with Similar Compounds
Similar compounds to 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine include:
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Known for its use in stereoselective hydrogenation reactions.
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-oxide: Utilized in asymmetric hydrogenation and Friedel-Crafts reactions.
(11bS)-N,N-dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: Applied in the preparation of β-carbolines and other complex organic molecules.
The uniqueness of 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine lies in its specific structural configuration, which imparts distinct reactivity and selectivity in various chemical processes.
Properties
IUPAC Name |
1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NO2P/c1-18-16-20-10-4-6-12-22(20)24-25-23-13-7-5-11-21(23)17-19(2)27(25)30-31(29-26(18)24)28-14-8-3-9-15-28/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLLJBRYLCKAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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